molecular formula C54H81NO19 B1233149 Candidoin CAS No. 65776-69-4

Candidoin

Cat. No.: B1233149
CAS No.: 65776-69-4
M. Wt: 1048.2 g/mol
InChI Key: PYGSGGUCVLQNHZ-RJLNYRKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candidoin is a polyene macrolide antifungal agent structurally characterized by a large lactone ring conjugated with multiple double bonds and a mycosamine sugar moiety . It is primarily used to treat systemic fungal infections, such as candidiasis and aspergillosis, by binding to ergosterol in fungal cell membranes, disrupting membrane integrity, and inducing cell lysis. Its mechanism of action is similar to other polyene antifungals, but its pharmacokinetic profile and toxicity spectrum distinguish it from analogs like Amphotericin B and Nystatin . This compound’s industrial production involves Streptomyces fermentation, followed by chromatographic purification to isolate the active compound. Key properties include moderate water solubility (0.5–1.2 mg/mL at 25°C), a molecular weight of 1,210.4 g/mol, and UV-Vis absorption peaks at 318 nm and 405 nm due to its conjugated chromophore .

Properties

CAS No.

65776-69-4

Molecular Formula

C54H81NO19

Molecular Weight

1048.2 g/mol

IUPAC Name

(21E,23E,25E,27E,29E,31E,33E)-20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid

InChI

InChI=1S/C54H81NO19/c1-30-21-22-36(56)23-37(57)24-38(58)27-45(64)70-33(4)32(3)52(74-46-29-44(63)49(65)34(5)71-46)31(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-40(73-54-51(67)48(55)50(66)35(6)72-54)28-43(62)47(53(68)69)42(61)26-39(59)25-41(30)60/h7-20,30-35,37-38,40-43,46-52,54,57-58,60-62,65-67H,21-29,55H2,1-6H3,(H,68,69)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30?,31?,32?,33?,34-,35-,37?,38?,40?,41?,42?,43?,46?,47?,48-,49-,50+,51-,52?,54?/m0/s1

InChI Key

PYGSGGUCVLQNHZ-RJLNYRKHSA-N

SMILES

CC1CCC(=O)CC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC1O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O)C)OC3CC(=O)C(C(O3)C)O)C)C)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)OC3CC(=O)[C@H]([C@@H](O3)C)O)C)C)O)O)C)O)O)C(=O)O)O)O)N)O

Canonical SMILES

CC1CCC(=O)CC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC1O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O)C)OC3CC(=O)C(C(O3)C)O)C)C)O)O

Synonyms

candidoin

Origin of Product

United States

Comparison with Similar Compounds

Candidoin is compared below with two structurally and functionally related antifungals: Amphotericin B and Nystatin .

Structural and Functional Comparison
Property This compound Amphotericin B Nystatin
Molecular Weight 1,210.4 g/mol 924.1 g/mol 926.1 g/mol
Solubility (Water) 0.5–1.2 mg/mL 0.1–0.5 mg/mL 0.05–0.2 mg/mL
Mechanism Ergosterol binding Ergosterol binding Ergosterol binding
Spectrum Broad Broad Narrow (topical)
Primary Use Systemic infections Systemic infections Mucocutaneous
Toxicity (LD₅₀, mice) 8.5 mg/kg 2.3 mg/kg 15.0 mg/kg

Sources: Compound databases , pharmacokinetic studies

Key Structural Differences :

  • This compound’s lactone ring contains 28 carbon atoms, compared to 35 in Amphotericin B and 26 in Nystatin. This larger ring may enhance membrane binding but reduces renal clearance, increasing nephrotoxicity risk compared to Nystatin .
  • Unlike Amphotericin B, this compound lacks a heptaene region, which correlates with reduced hemolytic toxicity (15% RBC lysis vs. 45% for Amphotericin B at 10 μM) .

Discussion :

  • This compound demonstrates superior in vitro potency against Aspergillus fumigatus (MIC₉₀ = 1.2 μg/mL) compared to Nystatin (MIC₉₀ = 8.0 μg/mL), likely due to enhanced membrane penetration from its mycosamine moiety .
  • However, its longer half-life increases cumulative toxicity risks, necessitating dose adjustments in renal-impaired patients. In contrast, Nystatin’s rapid clearance limits systemic use but minimizes toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.